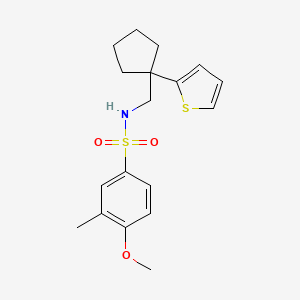

4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c1-14-12-15(7-8-16(14)22-2)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTSLDRAFDRCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, while the thiophenyl group is added via a cross-coupling reaction. The sulfonamide group is then introduced through a sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets may make it useful in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional Comparisons

- Electronic Effects : The thiophene moiety in the target compound may enhance π-π stacking interactions compared to purely aliphatic or pyridine-based analogs (e.g., 3a) .

- Hydrogen Bonding: Unlike compounds with pyridinyl or indole groups (e.g., 3a, 5o), the target lacks nitrogen donors, which could limit its ability to form hydrogen bonds in biological systems .

Research Tools and Methodologies

Crystallographic software such as SHELXL and ORTEP-3 (cited in ) are critical for resolving the 3D structures of sulfonamide derivatives. These tools enable precise analysis of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding patterns as discussed in ).

Biological Activity

4-Methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound notable for its unique molecular structure, which includes a methoxy group, a methyl group, a thiophenyl group, and a sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structural formula can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 349.45 g/mol |

| CAS Number | 1060194-71-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to bind to various enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Activity

Preliminary research suggests that derivatives of benzenesulfonamides can act as effective anticancer agents by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown the ability to inhibit tubulin polymerization and STAT3 phosphorylation, leading to reduced cell proliferation in cancer models .

Study 1: Antitumor Activity

In vitro studies have demonstrated that related compounds can significantly inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value of 1.35 μM against STAT3, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation into structurally related compounds revealed broad-spectrum antibacterial activity against several strains of bacteria, showing promise for further development in antimicrobial therapies.

Research Findings

Research into the biological activity of this compound is still emerging. However, the following findings have been noted:

- Antiviral Potential : Similar compounds have exhibited antiviral properties against viruses such as HBV and HCV by enhancing intracellular levels of antiviral proteins .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of cytokine release.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-methoxy-3-methylbenzenesulfonyl chloride. Subsequent steps include nucleophilic substitution with a thiophene-cyclopentylmethylamine derivative under basic conditions (e.g., using triethylamine in dichloromethane). Temperature control (0–25°C) and solvent selection are critical to minimize side reactions like hydrolysis of the sulfonamide group. Recrystallization in ethanol/water mixtures improves purity .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles. Crystallization is achieved via slow evaporation in aprotic solvents (e.g., dimethyl sulfoxide). For compounds resistant to crystallization, powder XRD paired with density functional theory (DFT) simulations can validate molecular geometry .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors associated with the compound’s structural motifs (e.g., carbonic anhydrase inhibition for sulfonamides). Use fluorescence-based binding assays or enzyme-linked immunosorbent assays (ELISA) with recombinant proteins. Dose-response curves (0.1–100 µM) and positive controls (e.g., acetazolamide) ensure reliability .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reaction pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., B3LYP/6-31G* level) predict transition states and energy barriers for key steps like sulfonamide bond formation. Coupling this with cheminformatics tools (e.g., ICReDD’s reaction path search) identifies solvent and catalyst combinations that reduce activation energy. Experimental validation via high-throughput screening (HTS) in microreactors confirms computational predictions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

- Methodological Answer : Discrepancies in SAR often arise from off-target effects or assay variability. Address this by:

- Performing orthogonal assays (e.g., surface plasmon resonance vs. thermal shift assays).

- Synthesizing analogs with systematic substitutions (e.g., replacing thiophene with furan).

- Applying multivariate statistical analysis (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS/MS) with simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolytic or oxidative degradation products. Isotope labeling (e.g., deuterated solvents) tracks metabolic transformations. For stability studies, accelerated aging tests (40°C/75% RH) paired with Arrhenius modeling predict shelf life .

Q. What experimental design principles minimize bias in pharmacological evaluation?

- Methodological Answer : Implement a factorial design (e.g., 2^3 design) to test variables like concentration, incubation time, and cell line origin. Randomize sample processing and use blinded data analysis. For in vivo studies, adhere to ARRIVE guidelines for animal cohorts, ensuring statistical power (n ≥ 6) and inclusion of vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.